3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The biphenyl group may allow for rotation around the single bond connecting the two phenyl rings, potentially leading to different conformers. The piperazine and pyrazole rings are both nitrogen-containing heterocycles, which could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing similar functional groups can undergo a variety of reactions. For example, the sulfonyl group could potentially be reduced to a sulfide, or the piperazine ring could be alkylated .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar sulfonyl group and the potential for hydrogen bonding from the nitrogen atoms in the piperazine and pyrazole rings could increase the compound’s solubility in polar solvents .Scientific Research Applications
Biological Evaluation and Drug Discovery
Compounds structurally related to the one have been explored for their biological activities. For instance, derivatives of piperazine and pyrazine have been evaluated for their affinity towards 5-HT3 receptors, showcasing potential applications in developing treatments for conditions influenced by these receptors, such as anxiety and other psychiatric disorders (Rault et al., 1996). Additionally, other compounds have been studied for their hypoglycemic activity, indicating potential utility in diabetes research and treatment development (Meurer et al., 1992).
Synthesis and Chemical Properties
The synthesis of related compounds involves various chemical reactions, providing insights into chemical properties and potential modifications to enhance biological activity or selectivity. For example, the synthesis of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrates the versatility of piperazine-containing compounds in generating new chemical entities with potential antibacterial and enzyme inhibitory activities (Mekky & Sanad, 2020).
Antibacterial and Antimicrobial Applications
Several derivatives have shown promising antibacterial and antimicrobial effects, making them interesting candidates for further development as therapeutic agents. For instance, certain piperazine-incorporating compounds have been synthesized and evaluated for their in vitro antimicrobial activity, indicating the potential for these molecules to serve as the basis for new antimicrobial drugs (Bhatt et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O2S/c1-19-20(2)29-32(21(19)3)26-14-13-25(27-28-26)30-15-17-31(18-16-30)35(33,34)24-11-9-23(10-12-24)22-7-5-4-6-8-22/h4-14H,15-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCCGHJAKDBLMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.